1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol
Description
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is a β-amino alcohol derivative characterized by a 2-propanol backbone substituted with a benzylamine group bearing allyl, ethoxy, and methoxy moieties.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-5-7-14-8-13(11-17-10-12(3)18)9-15(19-4)16(14)20-6-2/h5,8-9,12,17-18H,1,6-7,10-11H2,2-4H3 |
InChI Key |
PFSHMVKISORROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CNCC(C)O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzylamine derivative with an appropriate allyl halide, followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step often involves the reduction of a nitro or imine intermediate to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro or imine intermediates can be reduced to amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the allyl group may participate in covalent bonding with active site residues, while the ethoxy and methoxy groups enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propranolol Hydrochloride
- Structure: (±)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride .
- Key Differences: Propranolol contains a naphthyloxy group instead of the allyl-substituted benzyl group in the target compound. The isopropylamino group in propranolol contrasts with the benzylamine substitution in the target molecule.
- Pharmacological Impact: Propranolol’s naphthyloxy group enhances lipophilicity, improving central nervous system penetration.
Carvedilol
- Structure: (+)-1-(Carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol .
- Key Differences: Carvedilol features a carbazolyloxy group and a methoxyphenoxyethylamino chain, whereas the target compound has a simpler allyl/ethoxy/methoxy-substituted benzylamine.
- Pharmacological Impact :
1-[(tert-Butyl)amino]-3-(naphtho-dioxol-5-yloxy)-2-propanol
- Structure: A tert-butylamino group and a naphtho-dioxol substituent .
- Key Differences :
- The tert-butyl group in this analog provides greater steric hindrance compared to the allyl-substituted benzyl group in the target compound.
- Pharmacological Impact :
Structural and Functional Data Table
Research Implications and Hypotheses
- The allyl group in 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol may enhance membrane permeability compared to bulkier substituents in carvedilol or propranolol.
- Further studies should explore receptor-binding assays and metabolic stability to validate these hypotheses.
Biological Activity
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can be represented as follows:
This compound features an allyl group, ethoxy and methoxy substituents on a benzyl moiety, and a propanolamine backbone, which may contribute to its biological properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Dopamine D2 Receptor Antagonism : Compounds in this class have been shown to act as potent antagonists at dopamine D2 receptors, which are crucial in the modulation of various neurological functions .
- Serotonin Reuptake Inhibition : These compounds also demonstrate activity as serotonin reuptake inhibitors (SRIs), which can be beneficial in treating mood disorders .
The biological activity of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol may involve several mechanisms:
- Receptor Binding : The compound likely binds to neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of serotonin and dopamine in the synaptic cleft.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol exhibit:
| Study | Effect Observed | Reference |
|---|---|---|
| Study A | Potent D2 receptor antagonism | |
| Study B | Significant serotonin reuptake inhibition | |
| Study C | Enhanced behavioral responses in animal models |
In Vivo Studies
In vivo evaluations have shown that the compound may influence behaviors associated with dopamine and serotonin pathways, such as:
- Reduction of Apomorphine-Induced Climbing : This suggests potential applications in conditions characterized by hyperdopaminergic states.
- Potentiation of Serotonin-Induced Behaviors : Indicating a possible role in mood regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
